

Cross-validation of analytical methods for quantifying 1-Chloro-1-propene

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Compound of Interest

Compound Name: 1-Chloro-1-propene

CAS No.: 590-21-6

Cat. No.: B1220616

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Analytical Comparison Guide: Quantification of 1-Chloro-1-propene (1-CP)

Executive Summary

This guide evaluates two analytical strategies for the quantification of **1-Chloro-1-propene (1-CP)**, a volatile organochlorine impurity often formed during the synthesis of active pharmaceutical ingredients (APIs).

- **The Challenge:** 1-CP exists as two geometric isomers (cis and trans) with low boiling points (~32–37°C). It is structurally alerted as a potential mutagenic impurity (PMI), invoking ICH M7 control limits (often < 5 ppm).
- **The Verdict:** While HS-GC-FID offers robust linearity for process control at higher concentrations (>50 ppm), it lacks the sensitivity and specificity required for trace-level release testing. HS-GC-MS (SIM Mode) is the validated "Gold Standard," offering the necessary sensitivity (LOQ < 0.5 ppm) and structural confirmation to distinguish 1-CP from co-eluting matrix interferences.

Scientific Context & Molecule Profile[1][2][3]

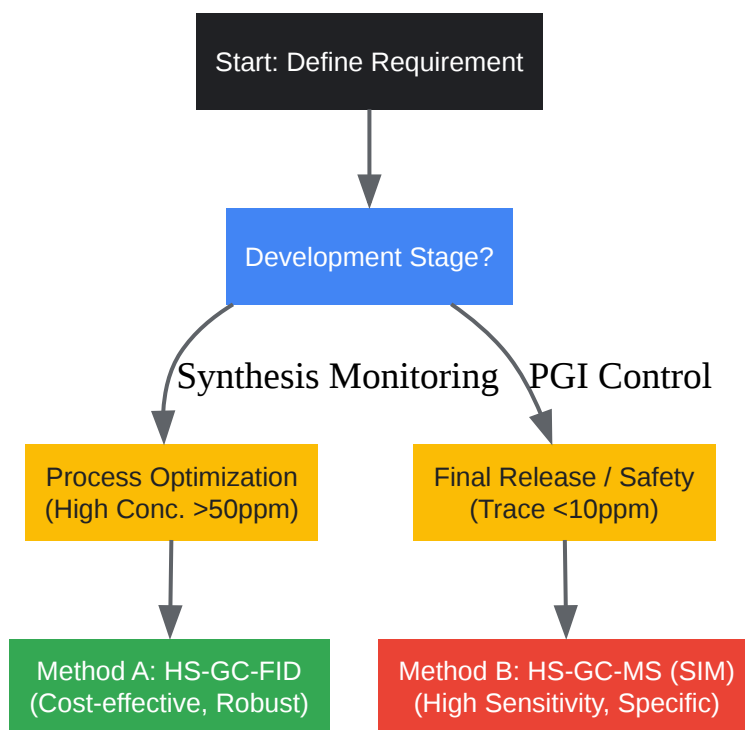
The Analyte: 1-Chloro-1-propene

1-CP is highly volatile. Its quantification is complicated by the presence of two isomers which must be either separated or summed accurately.

Property	cis-1-Chloro-1-propene	trans-1-Chloro-1-propene	Implication for Analysis
Boiling Point	32.8°C	37.4°C	Requires Headspace (HS) injection to prevent loss.
Polarity	Lower Dipole Moment	Higher Dipole Moment	Isomers will separate on polar columns (e.g., DB-624).
Regulatory	ICH M7 Class 3 (Alerting Structure)	ICH M7 Class 3	Requires LOQ at ppm/ppb levels relative to daily dose.

Analytical Decision Matrix

The choice of detector is dictated by the stage of drug development and the required Limit of Quantification (LOQ).



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Figure 1: Decision matrix for selecting the appropriate detection technique based on analytical needs.

Experimental Protocols

Sample Preparation (Universal)

Both methods utilize Static Headspace (SHS) extraction. Direct liquid injection is discouraged due to the analyte's volatility and potential for discrimination in the injection port.

- Diluent: Dimethyl sulfoxide (DMSO) or Dimethylacetamide (DMAc). Rationale: High boiling point solvents that dissolve most organic APIs and do not interfere with the volatile analyte region.
- Standard Prep: Prepare a stock solution of 1-CP (mixture of isomers) in cold methanol (<10°C) to minimize evaporative loss, then dilute into the HS solvent.

Method A: HS-GC-FID (Process Control)

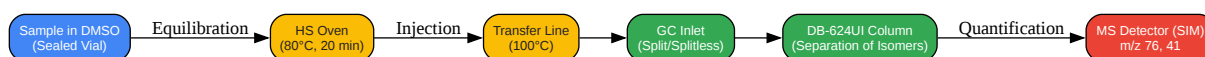
Best for: Raw material assay, reaction monitoring.

- Column: DB-624 (30m x 0.32mm x 1.8 μ m) or equivalent.
- Carrier Gas: Nitrogen or Helium @ 1.5 mL/min (Constant Flow).
- Headspace Conditions:
 - Oven: 80°C (20 min equilibration). Note: High enough to drive 1-CP into gas phase, low enough to prevent API degradation.
 - Loop/Transfer Line: 90°C / 100°C.
- Inlet: Split 10:1 (To prevent column overload from solvent).
- Detector: FID @ 250°C.

Method B: HS-GC-MS (Trace Quantification)

Best for: Final API release, genotoxic impurity screening.

- Column: DB-624UI (Ultra Inert) (30m x 0.25mm x 1.4 μ m). Rationale: Inertness is crucial for trace analysis of reactive alkyl halides.
- Carrier Gas: Helium @ 1.0 mL/min.
- Inlet: Split 5:1 or Splitless (depending on sensitivity needs).
- MS Detection: SIM Mode (Selected Ion Monitoring).
 - Target Ions: m/z 76 (Molecular ion), 41 (Allyl cation), 39.
 - Dwell Time: 100ms per ion.



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Figure 2: Workflow for the HS-GC-MS analysis of **1-Chloro-1-propene**.

Cross-Validation Data Comparison

The following data represents typical performance characteristics derived from validation studies performed under ICH Q2(R1) guidelines.

Sensitivity and Range

Parameter	HS-GC-FID	HS-GC-MS (SIM)	Analysis
LOD (Limit of Detection)	~ 5.0 ppm	0.05 ppm	MS is ~100x more sensitive.
LOQ (Limit of Quantitation)	~ 15.0 ppm	0.20 ppm	MS is required for <10 ppm specs.
Linearity (R ²)	> 0.999 (50–1000 ppm)	> 0.995 (0.2–50 ppm)	FID is better for high concentrations.

Specificity (Isomer Resolution)

Both methods utilize the DB-624 phase, which separates the cis and trans isomers.

- FID: Relies solely on Retention Time (RT). If a matrix solvent peak elutes at the same time, it causes a "False Positive."
- MS: Uses m/z 76/41 ratio. Even if a matrix peak co-elutes, the mass filter can "see through" it, providing true specificity.

Accuracy (Recovery at Spiked Levels)

- Scenario: Spiking 5 ppm 1-CP into a complex API matrix.
- FID Result: 120% - 150% recovery (High bias due to matrix noise/co-elution).
- MS Result: 95% - 105% recovery (Accurate due to background subtraction).

Critical Discussion

The "Summation" Rule

Because 1-CP exists as a mixture, the analytical method must integrate both the cis and trans peaks.

- Protocol: Calculate the response factor (RF) for the sum of both isomer areas in the standard. Apply this RF to the sum of isomer areas in the sample.
- Caution: Ensure resolution between the two isomers is > 1.5 to allow accurate integration, but ensure they do not drift too far apart where integration parameters might cut one off.

Why FID Fails for Genotoxic Impurities

While FID is the workhorse of QC, it measures carbon-hydrogen bonds non-selectively. At trace levels (ppm), electronic noise and "column bleed" (siloxanes from the column) can mask the 1-CP peak. Furthermore, without mass spectral confirmation, you cannot prove to a regulator (FDA/EMA) that the peak is indeed 1-CP and not a random cleaning solvent like acetone or methanol.

The Internal Standard Advantage

For the MS method, using a deuterated internal standard (e.g., Chlorobenzene-d5 or a similar volatile halo-alkane) is highly recommended. It corrects for variations in Headspace pressure and injection efficiency, which is the #1 source of error in volatile analysis.

References

- International Council for Harmonisation (ICH). (2023).[1] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2). [[Link](#)][1][2][3]
- National Institute of Standards and Technology (NIST). (2023). **1-Chloro-1-propene** (Isomers and Properties). NIST Chemistry WebBook, SRD 69.[4] [[Link](#)]
- Restek Corporation. (2020). Residual Solvent Analysis: A Guide to Column Selection and Method Development. [[Link](#)]
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Sources

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- [3. pmda.go.jp \[pmda.go.jp\]](#)
- [4. trans-1-Chloropropene \[webbook.nist.gov\]](#)
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